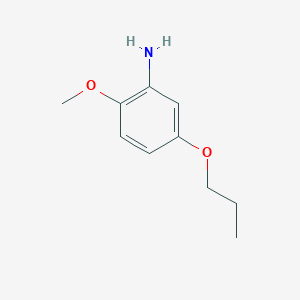

2-Methoxy-5-propoxyaniline

説明

Such compounds are typically intermediates in pharmaceuticals, agrochemicals, or dyes, leveraging their electron-donating substituents for reactivity tuning .

特性

IUPAC Name |

2-methoxy-5-propoxyaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO2/c1-3-6-13-8-4-5-10(12-2)9(11)7-8/h4-5,7H,3,6,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQCAXPMFLSLYIW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC(=C(C=C1)OC)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-5-propoxyaniline can be achieved through several methods. One common approach involves the reaction of 2-methoxyaniline with propyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.

Another method involves the use of Suzuki-Miyaura coupling, where 2-methoxy-5-bromoaniline is reacted with propylboronic acid in the presence of a palladium catalyst and a base. This method is advantageous due to its mild reaction conditions and high yield .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

化学反応の分析

Types of Reactions

2-Methoxy-5-propoxyaniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

Reduction: Reduction reactions can convert the nitro group (if present) to an amino group.

Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are typically used.

Substitution: Reagents like bromine or chlorine can be used for halogenation reactions under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while substitution reactions can produce halogenated or alkylated derivatives of this compound.

科学的研究の応用

2-Methoxy-5-propoxyaniline has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use in drug development, particularly in the design of novel therapeutic agents.

Industry: It is utilized in the production of dyes, pigments, and other materials with specific properties.

作用機序

The mechanism of action of 2-Methoxy-5-propoxyaniline involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The exact pathways and targets depend on the specific application and context of use. Studies using molecular docking and computational modeling can provide insights into these interactions .

類似化合物との比較

5-Methyl-2-propoxyaniline (C₁₁H₁₇NO)

Structural Features : Propoxy group at position 2 and methyl at position 5.

Physical Properties :

2-Methoxy-5-methylaniline (C₈H₁₁NO)

Structural Features : Methoxy at position 2 and methyl at position 5.

Physical Properties :

- Availability: Sold as a reference standard (100 µg/mL in methanol) . Synthesis: Not explicitly described, but similar compounds often involve alkylation or nitration followed by reduction . Applications: Potential use in polymer chemistry or dye synthesis, inferred from its structural similarity to other aniline derivatives .

2-Methoxy-5-nitroaniline (C₇H₈N₂O₃)

Structural Features: Methoxy at position 2 and nitro (-NO₂) at position 5. Reactivity: The nitro group enables catalytic hydrogenation, a key step in synthesizing amines . Safety: Associated with hazards such as skin sensitization, eye irritation, and aquatic toxicity . Applications: Intermediate in pharmaceuticals or explosives due to nitro group reactivity .

5-Methoxy-2-phenoxyaniline (C₁₃H₁₃NO₂)

Structural Features: Methoxy at position 5 and phenoxy (-OPh) at position 2. Properties: Increased hydrophobicity compared to alkyl-substituted analogs, impacting solubility and biological activity . Applications: Potential use in advanced materials or bioactive molecules due to aromatic phenoxy group .

Comparative Analysis Table

Key Findings and Insights

- Substituent Effects : Electron-donating groups (e.g., methoxy, propoxy) enhance solubility in organic solvents, while electron-withdrawing groups (e.g., nitro) increase reactivity for hydrogenation or electrophilic substitution .

- Safety Profiles : Alkyl-substituted anilines (e.g., 5-Methyl-2-propoxyaniline) are primarily irritants, whereas nitro-substituted analogs pose higher toxicity risks .

- Applications: Propoxy and phenoxy derivatives show promise in hydrophobic applications, while nitro-substituted compounds are valuable in reactive intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。